molecular formula C8H16FN B15110833 1-(4-Fluorocyclohexyl)ethan-1-amine

1-(4-Fluorocyclohexyl)ethan-1-amine

Cat. No.: B15110833
M. Wt: 145.22 g/mol
InChI Key: CEWZEWZRNGXNEA-UHFFFAOYSA-N
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Description

1-(4-Fluorocyclohexyl)ethan-1-amine is an organic compound with the molecular formula C8H17FN It is a versatile small molecule scaffold used in various scientific research applications

Preparation Methods

The synthesis of 1-(4-Fluorocyclohexyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and fluorine-containing reagents.

    Fluorination: The cyclohexanone undergoes fluorination to introduce the fluorine atom at the desired position on the cyclohexyl ring.

    Amination: The fluorinated cyclohexanone is then subjected to reductive amination to introduce the ethan-1-amine group.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Fluorocyclohexyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorocyclohexyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorocyclohexyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Fluorocyclohexyl)ethan-1-amine can be compared with other similar compounds, such as:

    1-(4-Chlorocyclohexyl)ethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Bromocyclohexyl)ethan-1-amine: Contains a bromine atom instead of fluorine.

    1-(4-Methylcyclohexyl)ethan-1-amine: Has a methyl group instead of a halogen.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H16FN

Molecular Weight

145.22 g/mol

IUPAC Name

1-(4-fluorocyclohexyl)ethanamine

InChI

InChI=1S/C8H16FN/c1-6(10)7-2-4-8(9)5-3-7/h6-8H,2-5,10H2,1H3

InChI Key

CEWZEWZRNGXNEA-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC(CC1)F)N

Origin of Product

United States

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